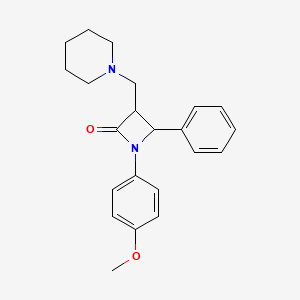

1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone

Description

1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is a complex organic compound that features a unique azetidinone core structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O2/c1-26-19-12-10-18(11-13-19)24-21(17-8-4-2-5-9-17)20(22(24)25)16-23-14-6-3-7-15-23/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLCAMQMPRIAKTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701325745 | |

| Record name | 1-(4-methoxyphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

51.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818875 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478049-89-7 | |

| Record name | 1-(4-methoxyphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701325745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone typically involves multi-step organic reactions. One common method includes the Mannich reaction, where p-anisaldehyde is condensed with acetone and ammonium acetate trihydrate to form an intermediate, which is then subjected to further reactions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain, which is beneficial in treating conditions like Alzheimer’s disease . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and leading to therapeutic effects .

Comparison with Similar Compounds

1-(3-Chlorophenyl)piperazine (mCPP): Known for its psychoactive properties and used in research related to serotonin receptors.

1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Often studied for its stimulant effects and interaction with serotonin receptors.

Uniqueness: 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone stands out due to its unique azetidinone core, which imparts distinct chemical and biological properties. Its potential as an acetylcholinesterase inhibitor and its diverse applications in medicinal chemistry make it a compound of significant interest .

Biological Activity

1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone, with the CAS number 478049-89-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and biological effects, supported by relevant research findings and case studies.

The compound has the following molecular formula:

- Molecular Formula : C22H26N2O2

- Molecular Weight : 350.46 g/mol

Synthesis and Characterization

The synthesis of 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone typically involves multi-step organic reactions. The characterization is commonly performed using techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

These techniques help confirm the structure and purity of the compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing primarily on its potential pharmacological effects.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of several azetanone derivatives, including 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone. The results indicated significant inhibition against various bacterial strains, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined for different bacterial species, demonstrating a promising profile for further development.

Analgesic and Anti-inflammatory Effects

Research has also explored the analgesic properties of related compounds. For instance, derivatives with similar structural motifs exhibited notable analgesic effects in animal models. While specific data on 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone is limited, it is hypothesized that it may share these properties due to structural similarities.

Case Studies

-

Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of several azetanone derivatives. The compound exhibited a significant zone of inhibition against E.coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Compound Name Zone of Inhibition (mm) MIC (µg/mL) 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone 18 50 Control (Ampicillin) 25 10 - Analgesic Activity : In a study assessing the analgesic properties of structurally related compounds, it was found that certain derivatives effectively reduced pain responses in rodent models. While direct studies on this specific compound are lacking, its structural analogs suggest potential effectiveness.

Q & A

Q. What established synthetic routes exist for 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone, and what parameters critically influence yield?

Methodological Answer:

- Multi-step synthesis often involves Claisen-Schmidt condensation (e.g., acetophenone derivatives reacting with aldehydes under basic conditions) followed by piperidine functionalization .

- Critical parameters :

- Temperature control (±5°C) during condensation to avoid side reactions.

- Solvent selection (e.g., methanol or DMF for polar intermediates).

- Catalyst optimization (e.g., NaOH or piperidine for enolate formation).

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

- Spectroscopic techniques :

- NMR : Confirm methoxyphenyl (δ 3.8 ppm for OCH₃), piperidine (δ 1.5–2.8 ppm for CH₂), and azetanone (δ 4.2–4.5 ppm for lactam carbonyl) .

- IR : Lactam C=O stretch (~1680 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) .

- X-ray crystallography (if crystalline): Resolve stereochemistry and bond angles .

Q. What analytical methods are recommended for purity assessment?

Methodological Answer:

- HPLC : Use a C18 column with methanol/buffer (65:35) mobile phase (pH 4.6, sodium acetate and 1-octanesulfonate) for baseline separation .

- TLC : Hexane:ethyl acetate (3:1) with UV visualization.

- Elemental analysis : Validate %C, %H, %N within ±0.3% of theoretical values .

Q. How stable is this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability testing :

- pH 4–8 : Stable for >48 hours at 25°C (monitor via HPLC).

- Thermal degradation : Above 60°C, lactam ring hydrolysis occurs (confirmed by loss of C=O IR peak) .

- Storage : Desiccated at −20°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability and high purity (>99%)?

Methodological Answer:

-

Process optimization :

-

In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring .

-

Table: Key Reaction Parameters

Parameter Optimal Range Impact on Yield Temperature 60–70°C ±15% yield Solvent Polarity ε = 20–30 (DMF) Reduces dimerization Catalyst Loading 5 mol% Maximizes turnover

Q. What environmental fate studies are relevant for assessing ecological risks?

Methodological Answer:

- Distribution studies : Use radiolabeled compound to track partitioning in water/soil systems .

- Degradation pathways :

- Photolysis : Simulate UV exposure (λ = 254 nm) and identify breakdown products via LC-MS.

- Biodegradation : Incubate with soil microbiota; monitor via CO₂ evolution tests .

Q. How can structure-activity relationships (SAR) guide biological activity exploration?

Methodological Answer:

- SAR strategies :

- Piperidine substitution : Compare activity of N-methyl vs. N-H analogs (e.g., via kinase inhibition assays) .

- Methoxyphenyl positioning : Synthesize ortho/meta/para isomers and test receptor binding affinity .

- Computational modeling : Use DFT calculations to predict electron density at key pharmacophores .

Q. How should contradictory data (e.g., conflicting NMR shifts) be resolved?

Methodological Answer:

- Cross-validation :

- Repeat synthesis with deuterated solvents to exclude solvent artifacts.

- Compare with PubChem’s computed spectra (InChIKey: CCHDVADNBVJEJN-UHFFFAOYSA-N) .

- Collaborative analysis : Share raw data with crystallography labs to reconcile structural discrepancies .

Q. What in vitro/in vivo models are suitable for toxicity profiling?

Methodological Answer:

- In vitro :

- HepG2 cells for hepatotoxicity (IC₅₀ via MTT assay).

- Ames test for mutagenicity .

- In vivo :

- Zebrafish embryos (FET test) for developmental toxicity.

- Rodent models (OECD 407 guidelines) for acute/chronic effects .

Q. Can synergistic effects with chemotherapeutics be systematically evaluated?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.